molecular formula C12H8N4O6 B6050968 2,4-Dinitro-N-(3-nitrophenyl)aniline CAS No. 970-91-2

2,4-Dinitro-N-(3-nitrophenyl)aniline

Cat. No.: B6050968
CAS No.: 970-91-2
M. Wt: 304.21 g/mol
InChI Key: BODVHYWDNZZHID-UHFFFAOYSA-N
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Description

2,4-Dinitro-N-(3-nitrophenyl)aniline: is an organic compound with the molecular formula C12H8N4O6 and a molecular weight of 304.22 g/mol . It is characterized by the presence of nitro groups at the 2 and 4 positions on one phenyl ring and an additional nitro group on the 3 position of the other phenyl ring. This compound is known for its applications in various fields, including chemical synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dinitro-N-(3-nitrophenyl)aniline can be synthesized through several methods. One common approach involves the reaction of 1-chloro-2,4-dinitrobenzene with 3-nitroaniline under controlled conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar starting materials. The process may include steps such as purification through recrystallization and drying to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dinitro-N-(3-nitrophenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or dimethylformamide, elevated temperatures.

Major Products Formed:

Scientific Research Applications

2,4-Dinitro-N-(3-nitrophenyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dinitro-N-(3-nitrophenyl)aniline involves its interaction with molecular targets through its nitro groups. These groups can undergo reduction to form reactive intermediates that interact with cellular components. The compound’s effects are mediated through pathways involving electron transfer and the formation of reactive oxygen species .

Comparison with Similar Compounds

  • 2,4-Dinitroaniline
  • 3,4-Dinitroaniline
  • 2,6-Dinitroaniline

Comparison: 2,4-Dinitro-N-(3-nitrophenyl)aniline is unique due to the presence of three nitro groups, which impart distinct chemical reactivity and properties compared to other dinitroaniline derivatives. This compound’s specific arrangement of nitro groups allows for unique interactions in chemical reactions and applications .

Properties

IUPAC Name

2,4-dinitro-N-(3-nitrophenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O6/c17-14(18)9-3-1-2-8(6-9)13-11-5-4-10(15(19)20)7-12(11)16(21)22/h1-7,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODVHYWDNZZHID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80242663
Record name 2,4-Dinitro-N-(3-nitrophenyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80242663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

970-91-2
Record name 2,4-Dinitro-N-(3-nitrophenyl)benzenamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000970912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dinitro-N-(3-nitrophenyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80242663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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